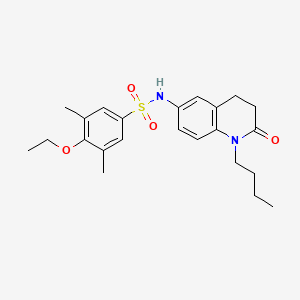
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a novel tetrahydroquinoline derivative that incorporates a sulfonamide moiety. This structural combination is of significant interest due to the biological activities associated with sulfonamide compounds, particularly their potential use as antitumor agents.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been described in the literature. For instance, a series of novel compounds, including those with a benzenesulfonamide group, were synthesized starting from 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide . Although the specific synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is not detailed in the provided papers, the methodologies applied in these studies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-ring system with nitrogen as part of the ring. The sulfonamide moiety is a functional group that consists of a sulfur atom double-bonded to two oxygen atoms and bonded to a nitrogen atom, which is also connected to an aryl or alkyl group. The specific molecular interactions and the conformation of the tetrahydroquinoline and sulfonamide components would be critical in determining the biological activity of the compound.
Chemical Reactions Analysis
Related compounds have shown the ability to undergo various chemical reactions. For example, ortho-lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with different electrophilic compounds can lead to the formation of carbinols, imines, amides, and acids . These reactions are indicative of the reactive nature of the sulfonamide moiety and its potential to be modified into various other functional groups, which could be relevant for the chemical manipulation of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include its solubility in various solvents, melting point, boiling point, and stability under different conditions. These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate. The antitumor activity of similar compounds has been evaluated, with some showing higher potency than the reference drug Doxorubicin . This suggests that the physical and chemical properties of these compounds are conducive to their biological activity.
Relevant Case Studies
The antitumor activity of related tetrahydroquinoline derivatives bearing the sulfonamide moiety has been assessed, with several compounds exhibiting significant in vitro antitumor activity . These studies serve as case studies for the potential efficacy of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide as an antitumor agent. The specific activities of these compounds against various cancer cell lines and their IC50 values provide a basis for further investigation into the therapeutic potential of such compounds.
Propriétés
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-5-7-12-25-21-10-9-19(15-18(21)8-11-22(25)26)24-30(27,28)20-13-16(3)23(29-6-2)17(4)14-20/h9-10,13-15,24H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPWUIUKDIEWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

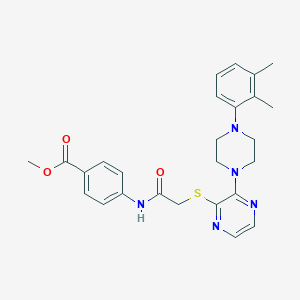
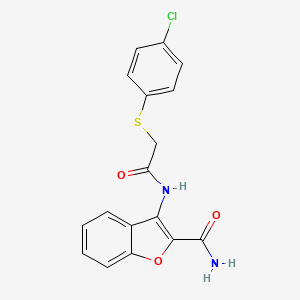
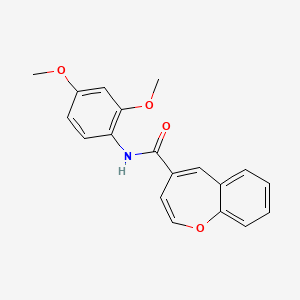
![N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B3004436.png)
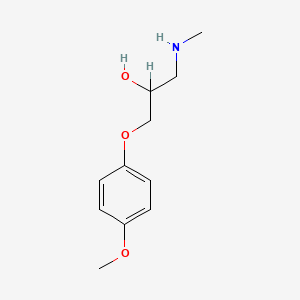
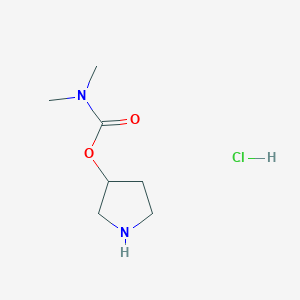
![2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide](/img/structure/B3004444.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3004446.png)
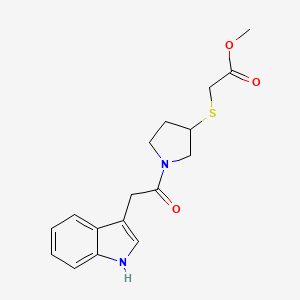
![3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B3004449.png)
![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004450.png)
![3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3004451.png)
